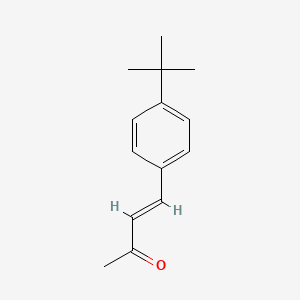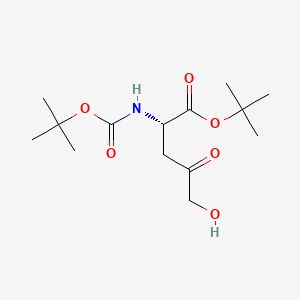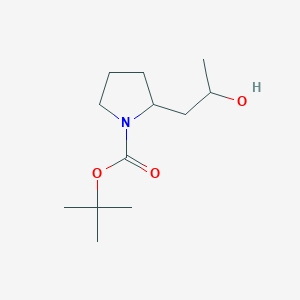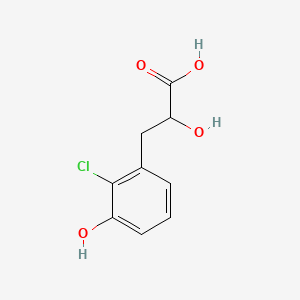![molecular formula C11H17N B13618983 Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
Methyl({[2-(propan-2-yl)phenyl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl({[2-(propan-2-yl)phenyl]methyl})amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to a benzylamine structure, where the benzyl group is substituted with an isopropyl group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl({[2-(propan-2-yl)phenyl]methyl})amine can be achieved through several synthetic routes. One common method involves the alkylation of benzylamine with isopropyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Benzylamine and isopropyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.
Procedure: The benzylamine is first dissolved in the solvent, and the base is added to the solution. Isopropyl bromide is then added dropwise to the reaction mixture while maintaining the temperature at around 0-5°C. The reaction is allowed to proceed for several hours, after which the product is isolated by extraction and purification techniques such as distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods using solid acid catalysts or zeolites can also be employed to facilitate the reaction under milder conditions and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl({[2-(propan-2-yl)phenyl]methyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzylamines.
Applications De Recherche Scientifique
Methyl({[2-(propan-2-yl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl({[2-(propan-2-yl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to amine receptors in the nervous system, influencing neurotransmitter release and signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar benzyl structure but lacking the isopropyl group.
Methiopropamine: A structurally related compound with a thiophene ring instead of a benzene ring.
Uniqueness
Methyl({[2-(propan-2-yl)phenyl]methyl})amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H17N |
|---|---|
Poids moléculaire |
163.26 g/mol |
Nom IUPAC |
N-methyl-1-(2-propan-2-ylphenyl)methanamine |
InChI |
InChI=1S/C11H17N/c1-9(2)11-7-5-4-6-10(11)8-12-3/h4-7,9,12H,8H2,1-3H3 |
Clé InChI |
HIMRJOYYTNSYQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


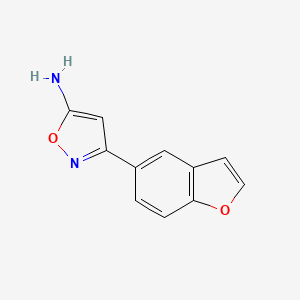
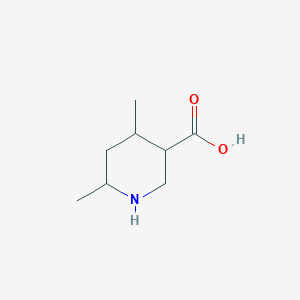
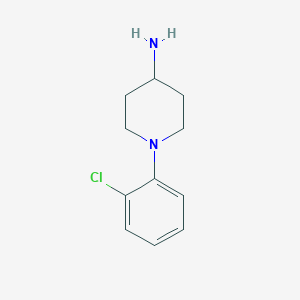

![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
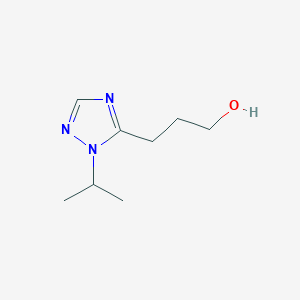

![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
![2,5-Dimethyl-3-phenyl-6-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13618966.png)
